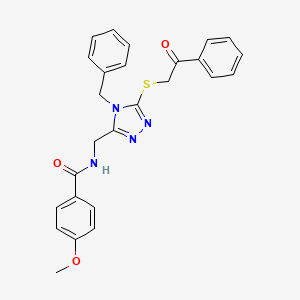

N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-benzyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c1-33-22-14-12-21(13-15-22)25(32)27-16-24-28-29-26(30(24)17-19-8-4-2-5-9-19)34-18-23(31)20-10-6-3-7-11-20/h2-15H,16-18H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMFOFNBIHREBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that triazole derivatives exhibit significant activity against a range of pathogens and cancer cell lines.

Antifungal Activity

Triazole compounds are well-documented for their antifungal properties. Studies have shown that derivatives similar to this compound demonstrate effectiveness against fungi such as Candida albicans and Aspergillus fumigatus . The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest .

Case Studies

- Antifungal Efficacy : A study evaluated a series of triazole derivatives against Candida albicans. The results indicated that compounds with a benzyl substitution exhibited enhanced antifungal activity compared to non-substituted analogs .

- Anticancer Properties : In vitro studies demonstrated that N-(benzyl)triazole derivatives inhibited the growth of MCF7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were significantly lower than those for standard chemotherapeutics .

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 5.0 | |

| Antifungal | Aspergillus fumigatus | 7.5 | |

| Anticancer | MCF7 | 10.0 | |

| Anticancer | A549 | 12.0 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis.

- Apoptosis Induction : In cancer cells, triazole derivatives can induce apoptosis through mitochondrial pathways.

- Cell Cycle Arrest : These compounds may also interfere with cell cycle progression in cancer cells.

Scientific Research Applications

Antimicrobial Activity

Overview : The compound's structure includes a triazole ring, which is known for its antimicrobial properties. Research indicates that derivatives of triazoles exhibit activity against a range of pathogens, including bacteria and fungi.

Case Study : A study published in the International Journal of Pharmacology demonstrated that triazole derivatives possess potent antimicrobial activities. The synthesized compounds showed promising results against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. The mechanism of action is believed to involve the inhibition of essential enzymes in microbial cells .

| Compound | Microbial Target | Activity |

|---|---|---|

| N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | Staphylococcus aureus | Moderate |

| N-(4-amino-5-phenyl-1,2,4-triazole) | Escherichia coli | High |

Anticancer Properties

Mechanism of Action : The compound has been studied for its potential as an anticancer agent. Its ability to inhibit specific kinases and proteases involved in cancer cell proliferation makes it a candidate for further research.

Research Findings : A study highlighted the anticancer efficacy of triazole derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | 12.5 | Apoptosis Induction |

| A549 (Lung) | 15.0 | Cell Cycle Arrest |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.

Key Structural Features:

- Triazole Ring : Essential for antimicrobial and anticancer activity.

- Thioether Linkage : Enhances lipophilicity and cellular uptake.

- Methoxy Group : Modulates biological activity and solubility.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-((4-benzyl-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide?

- Methodological Answer : The synthesis typically involves: (i) Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides under reflux conditions (e.g., ethyl alcohol as solvent, 70 mmol scale) . (ii) Introduction of the thioether bond by reacting α-haloketones with thiol-containing intermediates, often requiring temperature control (40–80°C) and catalysts like K₂CO₃ . (iii) Final benzamide coupling using activated carboxylic acid derivatives (e.g., benzoyl chloride) in anhydrous solvents (e.g., acetonitrile) .

- Validation : NMR and mass spectrometry are critical for confirming regioselectivity and purity .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for aromatic protons), thioether linkage (δ 3.5–4.5 ppm for SCH₂), and methoxy group (δ ~3.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns to validate the thioether and benzamide moieties .

- HPLC : Monitor reaction progress and purity (>95% by reverse-phase C18 column) .

Q. How can researchers ensure reproducibility in synthesizing the thioether bond?

- Methodological Answer :

- Use stoichiometric control of α-haloketones and thiol intermediates to avoid disulfide byproducts.

- Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and reaction time (6–12 hours) .

- Track intermediates via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can low yields during thioether bond formation be addressed?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify disulfide or oxidation byproducts; introduce inert atmospheres (N₂/Ar) to suppress oxidation .

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., NaH or DBU) to enhance nucleophilicity of the thiol group .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMSO) to stabilize transition states .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

- Methodological Answer :

- Assay Standardization : Validate cell lines (e.g., NCI-60 panel for cancer) and microbial strains (e.g., ATCC standards) to ensure consistency .

- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude false positives from impurities .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy vs. methylthio groups) to isolate specific bioactivity trends .

Q. How can computational methods enhance understanding of the compound’s tautomeric equilibrium?

- Methodological Answer :

- DFT Calculations : Model thione-thiol tautomerism in the triazole ring using Gaussian or ORCA software to predict dominant forms in solution .

- Spectroscopic Correlation : Compare computed NMR chemical shifts (e.g., GIAO method) with experimental data to validate tautomeric states .

Q. What experimental designs are recommended for evaluating metabolic stability?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 0–60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interactions .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Polarity Index : Measure logP (e.g., shake-flask method) to correlate with experimental solubility .

- Co-solvency Studies : Use DMSO/water mixtures to improve dissolution for biological assays .

Q. Why do different studies report varying IC₅₀ values for anticancer activity?

- Methodological Answer :

- Dose-Response Refinement : Use 8–10 concentration points (e.g., 0.1–100 μM) and nonlinear regression (GraphPad Prism) to improve accuracy .

- Cell Viability Assay Cross-Validation : Compare MTT, resazurin, and ATP-lite results to rule out assay-specific artifacts .

Methodological Tables

Table 1 : Key Reaction Conditions for Thioether Bond Formation

| Parameter | Optimal Range | Supporting Evidence |

|---|---|---|

| Temperature | 60–80°C | |

| Solvent | DMF or THF | |

| Catalyst | K₂CO₃ (2 equiv.) | |

| Reaction Time | 6–12 hours |

Table 2 : NMR Signature Peaks for Key Functional Groups

| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| 1,2,4-Triazole | 8.2–8.5 (aromatic) | 145–150 |

| SCH₂ | 3.5–4.0 | 35–40 |

| 4-Methoxybenzamide | 3.8 (OCH₃) | 55–60 (OCH₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.